molecular formula C9H12Cl2FNO B1486027 N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride CAS No. 2208273-16-7

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride

Cat. No. B1486027
CAS RN: 2208273-16-7
M. Wt: 240.1 g/mol
InChI Key: XCWYBNIVGZLBGA-UHFFFAOYSA-N
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Description

“N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 .


Molecular Structure Analysis

The molecular structure of “N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride” is based on its molecular formula, C9H11ClFNO . It includes a chloro-fluorophenoxy group attached to an ethyl-N-methylamine group .

Mechanism of Action

The mechanism of action of “N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride” is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the context in which this compound is used, such as in a biological or chemical process .

Safety and Hazards

The safety and hazards associated with “N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride” are not specified in the sources I found. As with any chemical, it’s important to handle it with appropriate safety measures to prevent exposure and potential harm .

properties

IUPAC Name

2-(2-chloro-5-fluorophenoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO.ClH/c1-12-4-5-13-9-6-7(11)2-3-8(9)10;/h2-3,6,12H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYBNIVGZLBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=CC(=C1)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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